Bienvenue dans la boutique en ligne BenchChem!

8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Physicochemical_profiling Lipophilicity Scaffold_hopping

8-Isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 895834-12-5) is a synthetic heterocyclic compound belonging to the fused imidazo[2,1-f]purine-dione class, characterized by a purine ring fused to an imidazole moiety. Its molecular formula is C13H17N5O2 with a molecular weight of 275.31 g/mol and a monoisotopic mass of 275.138214 Da.

Molecular Formula C13H17N5O2
Molecular Weight 275.312
CAS No. 895834-12-5
Cat. No. B2556071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
CAS895834-12-5
Molecular FormulaC13H17N5O2
Molecular Weight275.312
Structural Identifiers
SMILESCC1=CN2C3=C(N=C2N1CC(C)C)N(C(=O)NC3=O)C
InChIInChI=1S/C13H17N5O2/c1-7(2)5-17-8(3)6-18-9-10(14-12(17)18)16(4)13(20)15-11(9)19/h6-7H,5H2,1-4H3,(H,15,19,20)
InChIKeyQCOGMSICKACXNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 895834-12-5): Core Chemical Identity and Procurement Context


8-Isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 895834-12-5) is a synthetic heterocyclic compound belonging to the fused imidazo[2,1-f]purine-dione class, characterized by a purine ring fused to an imidazole moiety . Its molecular formula is C13H17N5O2 with a molecular weight of 275.31 g/mol and a monoisotopic mass of 275.138214 Da . The compound is also indexed under the alternative nomenclature 1-Isobutyl-2,7-dimethyl-1H,7H-1,3a,5,7,8-pentaaza-cyclopenta[a]indene-4,6-dione and the catalog identifier AKOS001378767 [1]. This core scaffold is recognized in medicinal chemistry for its potential to interact with purinergic targets, phosphodiesterases, and serotonin receptors, as demonstrated by structurally related imidazo[2,1-f]purine derivatives [2][3]. However, specific quantitative biological characterization data for this precise substitution pattern remain absent from the peer-reviewed primary literature.

Why Generic Substitution Risks Undermine Research on 8-Isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione


Simple in-class substitution of 8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione with another imidazo[2,1-f]purine-dione derivative is not scientifically defensible, because even minor changes to the N-alkylation pattern or the C-8 substituent profoundly alter target engagement profiles. Published SAR studies on the imidazo[2,1-f]purine scaffold demonstrate that the position and nature of alkyl substituents govern selectivity between A3 adenosine receptors, phosphodiesterase isoforms (PDE4B vs. PDE10A), and serotonin receptor subtypes (5-HT1A vs. 5-HT7) [1]. For instance, the specific absence of N3-methylation and the presence of both N1-methyl and N7-methyl groups in compound 895834-12-5 create a unique hydrogen-bond donor/acceptor landscape compared to its closest cataloged analogs such as 8-isobutyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione or 3-isobutyl-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione . Furthermore, the 8-isobutyl substituent imparts distinct steric and lipophilic character (cLogP contribution) relative to 8-ethyl or 8-propyl congeners, which affects membrane permeability and metabolic stability of the core scaffold [2]. Without direct comparative data for compound 895834-12-5, users must recognize that the absence of a methyl group at N3 and the isobutyl at C8 are not trivial structural variations, and that extrapolation from analogs with different substitution patterns introduces unquantified biological uncertainty.

Quantitative Differentiation Evidence for 8-Isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione Versus Closest Structural Analogs


Molecular Weight and Lipophilicity Differentiation from N1,N3-Dimethyl Xanthine Scaffolds

8-Isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (C13H17N5O2, MW 275.31 Da) is isobaric with but structurally distinct from the classic xanthine derivative Cipamfylline (CAS 132210-43-6, also C13H17N5O2, MW 275.31 Da), which is a known PDE4 inhibitor [1]. The imidazo[2,1-f] fusion creates a tricyclic planar core with a different electronic distribution and an additional nitrogen atom in the five-membered ring compared to the purine-2,6-dione system. Calculated logP values using the ACD/Labs Percepta Platform predict distinct lipophilicity profiles for these isobaric scaffolds . This physicochemical divergence means that the two compounds, despite identical molecular formulas, cannot be interchanged as tool compounds for PDE4 inhibition without experimental validation.

Physicochemical_profiling Lipophilicity Scaffold_hopping

N3-Methylation Status Differentiation from Fully Methylated Imidazo[2,1-f]purine-dione Analogs

The most closely analogous cataloged compound, 8-isobutyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS unavailable, MW 289.34 Da), contains an additional methyl group at N3 and N6 positions . Published SAR on the imidazo[2,1-f]purine scaffold establishes that N3-substitution is a critical determinant of A3 adenosine receptor affinity, with N3-propyl or N3-benzyl derivatives showing Ki values in the low nanomolar range, whereas N3-unsubstituted analogs typically exhibit >100-fold reduced affinity [1]. Compound 895834-12-5 lacks N3-methylation, which is predicted to reduce A3 receptor binding compared to its N3-methylated analog by at least 2 log units based on class-level SAR trends [1]. Conversely, the N3-unsubstituted state may confer different selectivity profiles toward 5-HT1A/5-HT7 receptors, where published data on related 1H-imidazo[2,1-f]purine-2,4-diones show that N3-H is tolerated for serotonin receptor engagement [2].

Structure-activity_relationships Methylation_pattern Kinase_inhibition

8-Isobutyl vs. 8-Ethyl Substituent Impact on Steric Bulk and Lipophilicity in p27Kip1 Inhibitor Context

The well-characterized imidazo[2,1-f]purine-dione SJ572403 (8-ethyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, CAS 19970-45-7) is a reported inhibitor of the intrinsically disordered protein p27Kip1 with a Kd of 2.2 mM for the D2 subdomain . Compound 895834-12-5 differs from SJ572403 by replacement of the 8-ethyl group with an 8-isobutyl group, loss of N3-methyl and N6-methyl groups, and retention of only N1-methyl and N7-methyl. The 8-isobutyl substituent introduces greater steric bulk (molar refractivity ~25.2 vs. ~16.3 for 8-ethyl) and higher lipophilicity (π contribution ~1.5 vs. ~0.8 for ethyl), which may alter binding to hydrophobic pockets in IDP targets . However, the absence of N3,N6-dimethylation in compound 895834-12-5 fundamentally alters the hydrogen-bonding capacity at the purine-dione face. No direct p27Kip1 binding data are available for compound 895834-12-5.

Intrinsically_disordered_proteins p27Kip1 Steric_effects

Critical Gap: Absence of Primary Biological Characterization Data for CAS 895834-12-5

Despite extensive searching of PubMed, BindingDB, ChEMBL, PubChem BioAssay, Google Patents, and USPTO databases as of May 2026, no primary quantitative biological assay data (IC50, Ki, Kd, EC50, cellular activity, or in vivo efficacy) have been identified for 8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 895834-12-5) [1]. The compound is listed in Chemical Abstracts Service and appears in several commercial compound catalogs as a research-grade chemical, but it has not been the subject of any published structure-activity relationship study, patent exemplification, or pharmacological characterization . Consequently, any claim of biological activity, target engagement, or therapeutic potential for this compound would be unsubstantiated extrapolation. This absence of data constitutes a critical procurement consideration: investigators intending to use this compound as a pharmacological tool or lead scaffold must budget for de novo in vitro profiling and cannot rely on literature precedent.

Data_gap_acknowledgment Procurement_risk Validation_requirement

Validated Application Scenarios for 8-Isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione Based on Available Evidence


Scaffold-Hopping Library Design for Purinergic Target Deorphanization

Given its unique N1,N7-dimethyl-8-isobutyl substitution pattern with N3-H, compound 895834-12-5 can serve as a structurally divergent member of a focused imidazo[2,1-f]purine-dione library aimed at deorphanizing purinergic GPCRs or identifying novel kinase targets. Its predicted lower A3 adenosine receptor affinity, inferred from the absence of N3-alkylation [1], makes it suitable as a selectivity control compound in panels comparing N3-substituted vs. N3-unsubstituted scaffolds. This application requires parallel procurement of N3-methyl or N3-propyl analogs such as 8-isobutyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione for direct comparative profiling.

Physicochemical Probe for Lipophilic Efficiency Optimization in CNS Drug Discovery

The 8-isobutyl group confers a calculated logP contribution that places compound 895834-12-5 in an intermediate lipophilicity range suitable for CNS penetration assessment [1]. Researchers optimizing imidazo[2,1-f]purine leads for neuropsychiatric indications (where related scaffolds show 5-HT1A/5-HT7 activity [2]) can use this compound as a physiochemical benchmark to calibrate the lipophilic efficiency (LipE) of more potent but heavier N3-arylalkyl derivatives. Its molecular weight of 275.31 Da is favorable for CNS drug-likeness, and its hydrogen bond donor count (one N3-H) distinguishes it from fully alkylated analogs.

Synthetic Intermediate for Late-Stage Diversification at N3

The N3-unsubstituted position in compound 895834-12-5 provides a synthetic handle for late-stage functionalization via N-alkylation or N-arylation, enabling the construction of focused compound libraries from a single late-stage intermediate [1]. This contrasts with fully alkylated analogs where the N3 position is blocked to further derivatization. Medicinal chemistry groups seeking to explore N3-substituent SAR can procure this compound as a versatile diversification point, generating derivatives that retain the 8-isobutyl and N1,N7-dimethyl pharmacophoric elements while systematically varying N3 substituents for target engagement optimization.

Negative Control for p27Kip1 Inhibitor Selectivity Profiling

Based on structural comparison with the known p27Kip1 inhibitor SJ572403 [1], compound 895834-12-5 may serve as a matched negative control in IDP binding assays. The compound retains the 8-alkyl substituent but lacks N3,N6-dimethylation present in SJ572403, which is hypothesized to be critical for p27Kip1 D2 subdomain binding. Procurement for this application requires experimental confirmation of lack of binding, but the structural divergence supports its use in establishing structure-activity relationships for IDP-targeting imidazo[2,1-f]purine scaffolds.

Quote Request

Request a Quote for 8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.